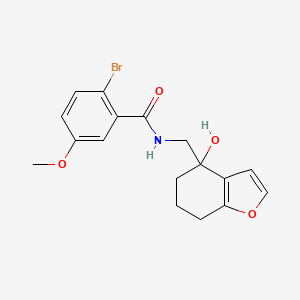

2-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methoxybenzamide

Description

2-Bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methoxybenzamide is a benzamide derivative characterized by a 2-bromo-5-methoxybenzamide core linked to a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety.

Properties

IUPAC Name |

2-bromo-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4/c1-22-11-4-5-14(18)12(9-11)16(20)19-10-17(21)7-2-3-15-13(17)6-8-23-15/h4-6,8-9,21H,2-3,7,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUATBQRTYJVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antiproliferative, antioxidative, and antibacterial activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 340.17 g/mol. Its structure includes a bromine atom and methoxy and hydroxy functional groups that are believed to contribute to its biological activity.

Antiproliferative Activity

Research indicates that compounds with similar structural characteristics exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzamide have shown selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 8.7 µM . The presence of hydroxy and methoxy groups seems to enhance the activity of these compounds.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 3.1 | |

| Compound B | HCT116 | 3.7 | |

| Compound C | HEK293 | 5.3 | |

| 2-bromo-N... | MCF-7 | TBD | TBD |

Note: TBD indicates data not yet determined for this specific compound.

Antioxidative Activity

Antioxidative properties are crucial for mitigating oxidative stress in biological systems. Compounds similar to this compound have demonstrated significant radical-scavenging activity in vitro using DPPH and ABTS assays. The antioxidative capacity is often compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Table 2: Antioxidative Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | Reference |

|---|---|---|---|

| Standard BHT | X% | Y% | |

| Compound A | X% | Y% | |

| Compound B | X% | Y% |

Note: Specific percentages should be filled based on experimental data.

Antibacterial Activity

The antibacterial potential of compounds in this class has also been investigated. For example, certain derivatives have shown notable activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 µM . The structural features that enhance membrane permeability may contribute to this activity.

Table 3: Antibacterial Activity Data

| Compound Name | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Compound A | E. faecalis | 8 | |

| Compound B | Staphylococcus aureus | TBD | TBD |

Case Studies

Several studies have focused on the synthesis and evaluation of benzamide derivatives similar to the compound :

- Synthesis and Evaluation : A study synthesized a series of N-substituted benzimidazole carboxamides and evaluated their biological activities. The findings suggested that modifications at the N atom significantly influenced both antioxidative and antiproliferative activities .

- Mechanistic Insights : Another investigation into the mechanisms of action revealed that certain derivatives could induce apoptosis in cancer cells through oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methoxybenzamide with structurally related benzamide derivatives from the evidence. Key differences in substituents, synthesis, and physical properties are emphasized.

Table 1: Structural and Physicochemical Comparison of Benzamide Derivatives

Key Observations:

Compounds with extended aromatic systems (e.g., triazine in ) exhibit higher molecular weights but lack the bicyclic ether motif seen in the target compound.

Physical Properties: Melting points vary significantly: The phenethylamino-substituted derivative has a higher melting point (191–192°C) than the tert-butylamino analog (153–155°C) , likely due to enhanced π-stacking or hydrogen bonding from aromatic groups. The target compound’s tetrahydrobenzofuran group may increase crystallinity compared to aliphatic analogs, though experimental data are needed.

Synthesis :

- Yields for analogs range from 42% (Ugi-4CR ) to 51% (Procedure A ), suggesting that steric hindrance or reactivity of substituents impacts efficiency.

- The target compound likely requires amide coupling between 2-bromo-5-methoxybenzoic acid and a tetrahydrobenzofuran-methylamine intermediate, a method common in benzamide synthesis .

Implications of Substituents:

- Bromo and Methoxy Groups : Common in all analogs; bromine may aid in crystallography via heavy-atom effects, while methoxy groups influence electronic properties and solubility.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methoxybenzamide?

- The synthesis typically involves multi-step reactions:

- Bromination : Introduce bromine at the 2-position of a methoxy-substituted benzoic acid derivative (e.g., 2-methoxybenzoic acid) using brominating agents like or under controlled conditions .

- Coupling Reactions : Amide bond formation via coupling agents (e.g., EDCI/HOBt) between the brominated benzoyl chloride and the tetrahydrobenzofuran-derived amine .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How can structural characterization be optimized for this compound?

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include anisotropic displacement parameters for heavy atoms (Br, O) and hydrogen bonding analysis to confirm hydroxyl and amide group orientations .

- Spectroscopy : - and -NMR to verify substitution patterns (e.g., methoxy at C5, bromine at C2). For example, the tetrahydrobenzofuran methylene protons appear as multiplets at δ 2.5–3.0 ppm .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. crystallography) be resolved for this compound?

- Case Study : If NMR suggests a planar amide group but crystallography shows a twisted conformation, perform variable-temperature NMR to assess dynamic effects. Computational modeling (DFT at B3LYP/6-311+G(d,p)) can reconcile discrepancies by simulating rotational barriers .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR spectroscopy (amide I band at ~1650 cm) to confirm functional groups .

Q. What strategies optimize bioactivity studies for this compound as a histone deacetylase (HDAC) inhibitor?

- Experimental Design :

- Enzyme Assays : Use fluorometric HDAC activity assays (e.g., Boc-Lys(Ac)-AMC substrate) with IC determination in triplicate. Include trichostatin A as a positive control .

- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, correlating results with HDAC inhibition .

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values and assess statistical significance (p < 0.05 via ANOVA) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina with HDAC8 (PDB: 1T69) to model binding. Focus on the benzamide moiety’s interaction with the catalytic zinc ion and tetrahydrobenzofuran’s role in hydrophobic pocket engagement .

- MD Simulations : Run 100 ns simulations in GROMACS to evaluate complex stability (RMSD < 2 Å) and hydrogen bond persistence (>80% simulation time) .

Q. What are the challenges in analyzing regioselectivity during bromination?

- Mechanistic Insight : Bromination at C2 (ortho to methoxy) is favored due to electron-donating effects of the methoxy group, but competing para-substitution can occur. Monitor via LC-MS and optimize using Lewis acids (e.g., FeCl) to direct bromination .

- Troubleshooting : If para-brominated byproducts dominate, reduce reaction temperature (<0°C) or switch to a bulky solvent (e.g., DCE) to sterically hinder para-attack .

Methodological Notes

- Synthesis Optimization : Reaction yields for similar benzamides range from 30–65%, with purity critical for biological assays. Use preparative HPLC for challenging separations .

- Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å). For twinned crystals, apply the TWIN/BASF commands in SHELX .

- Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Zenodo or Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.